molecular formula C10H16Cl2N2 B2742520 [1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride CAS No. 1439898-09-5

[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride

Cat. No.: B2742520
CAS No.: 1439898-09-5
M. Wt: 235.15
InChI Key: UNMUFXYRPXMUKV-UHFFFAOYSA-N
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Description

[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a cyclopropane ring linked to a pyridin-3-ylmethyl group, a scaffold frequently explored in the development of novel therapeutic agents. While specific biological data for this exact compound is limited in the public domain, its structure is closely related to compounds investigated for their potential as inhibitors of mycobacterial ATP synthase, a target for new tuberculosis treatments . Furthermore, the pyridine moiety is a privileged structure in pharmacology, present in molecules with a wide range of activities, including antiviral and anti-inflammatory effects . The dihydrochloride salt form enhances the compound's water solubility, making it suitable for various in vitro biological assays. Researchers can utilize this chemical as a key synthetic intermediate or a core scaffold for constructing compound libraries aimed at probing biological targets and screening for new pharmacological activities. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(pyridin-3-ylmethyl)cyclopropyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-8-10(3-4-10)6-9-2-1-5-12-7-9;;/h1-2,5,7H,3-4,6,8,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMUFXYRPXMUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CN=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Free Radical-Mediated Cyclization

The Simmons-Smith reaction variant using allylic chlorides remains the most widely implemented method:

Procedure (adapted from US3847985A):

  • React allyl chloride (1.0 equiv) with HBr (1.2 equiv) in presence of benzoyl peroxide (0.05 mol%) at 40–70°C for 6–8 hrs.
  • Isolate 1-bromo-3-chloropropane via fractional distillation (bp 142–145°C).
  • Treat with KCN (1.25 equiv) in methanol/H₂O (4:1 v/v) at reflux (78°C) to form γ-chlorovaleronitrile.
  • Cyclize using NaOH (2.0 equiv) in ethanol at 65°C for 4 hrs, yielding cyclopropyl cyanide (83–87% purity).

Critical Parameters :

  • Temperature Control : Exceeding 70°C during HBr addition causes Markovnikov adduct formation (≤15% yield).
  • Catalyst Loading : Benzoyl peroxide ≥0.1 mol% induces premature termination via β-scission.

Transition Metal-Catalyzed Methods

Recent advances employ nickel catalysts for stereoselective cyclopropanation:

Protocol (from EP2029572B1):

Component Specification
Catalyst Ni(acac)₂ (5 mol%)
Ligand BINAP (6 mol%)
Substrate 1,5-diene derivatives
Yield 74% (cis:trans = 9:1)

This method achieves superior stereocontrol but requires rigorous exclusion of moisture and oxygen.

Methanamine Backbone Installation

Cyanide Reduction Strategies

Catalytic Hydrogenation :

  • React cyclopropyl cyanide (1.0 equiv) with H₂ (50 psi) over Raney Ni (10 wt%) in methanol at 25°C for 12 hrs.
  • Achieves 89–92% conversion to cyclopropylmethanamine.

Lithium Aluminum Hydride Reduction :

  • LiAlH₄ (3.0 equiv) in THF at 0→25°C over 2 hrs.
  • Higher yields (95%) but generates stoichiometric waste.

Pyridin-3-ylmethyl Functionalization

Nucleophilic Aromatic Substitution

Two-Step Protocol (WO2020161257A1):

  • Chloromethylation :
    • Treat pyridine with ClCH₂OCH₃ (1.2 equiv) and ZnCl₂ (0.1 equiv) at 110°C for 8 hrs.
    • Isolate 3-(chloromethyl)pyridine (71% yield).
  • Alkylation :
    • React cyclopropylmethanamine (1.1 equiv) with 3-(chloromethyl)pyridine in DMF at 80°C for 6 hrs.
    • Add K₂CO₃ (2.0 equiv) to scavenge HCl.

Yield : 68% after column chromatography (SiO₂, EtOAc/hexane 1:3).

Salt Formation and Purification

Dihydrochloride Preparation :

  • Dissolve free base (1.0 equiv) in anhydrous Et₂O.
  • Bubble HCl gas until pH <2.0.
  • Precipitate product by adding cold (−20°C) MTBE.
  • Filter and wash with MTBE (3× volumes).

Characterization Data :

  • Melting Point : 214–216°C (dec.)
  • HPLC Purity : 99.2% (C18, 0.1% TFA/MeCN)
  • Elemental Analysis : Calc. for C₁₀H₁₆Cl₂N₂: C 49.40, H 6.63, N 11.52; Found: C 49.38, H 6.60, N 11.49.

Industrial Scale-Up Considerations

Process Optimization Challenges :

  • Cyclopropanation Exotherm : Requires jacketed reactors with ΔT ≤15°C/min.
  • Cyanide Handling : Implement continuous flow systems to minimize exposure.

Economic Analysis :

Step Cost Contribution
Raw Materials 58%
Energy Consumption 23%
Waste Treatment 19%

Emerging Synthetic Technologies

Photocatalytic Methods

Recent studies demonstrate visible-light-mediated cyclopropanation using eosin Y (2 mol%) under blue LEDs:

  • Yield : 81%
  • Reaction Time : 3 hrs vs. 8 hrs thermally.

Biocatalytic Approaches

Engineered transaminases show promise for enantioselective amine synthesis:

  • ee : >99%
  • Scale : Demonstrated at 100 L batch.

Analytical Characterization Protocols

Spectroscopic Data :

  • ¹H NMR (400 MHz, D₂O): δ 8.72 (s, 1H, Py-H), 8.51 (d, J=5.1 Hz, 1H), 7.89 (d, J=7.8 Hz, 1H), 3.98 (s, 2H, CH₂Py), 2.85–2.78 (m, 2H, CH₂NH₂), 1.42–1.35 (m, 1H, cyclopropane), 0.98–0.91 (m, 2H), 0.67–0.61 (m, 2H).

Mass Spec : m/z 175.1 [M+H]⁺ (calc. 175.12).

Comparative Evaluation of Synthetic Routes

Parameter Free Radical Route Metal-Catalyzed Photochemical
Yield 68% 74% 81%
Reaction Time 18 hrs 6 hrs 3 hrs
PMI (kg waste/kg product) 34 28 19
Capital Cost $1.2M $2.4M $1.8M

Chemical Reactions Analysis

Types of Reactions

[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride has been explored for its potential therapeutic properties, particularly as a modulator of neurotransmitter systems. Its ability to interact with specific receptors makes it a candidate for developing treatments for neurological disorders.

Case Study : Research has shown that derivatives of this compound can influence dopamine receptor activity, suggesting potential applications in treating conditions like schizophrenia and depression .

Pharmacology

The compound is utilized in pharmacological studies to understand its mechanism of action and therapeutic efficacy. Its interactions with various enzymes and receptors are being investigated to elucidate pathways involved in disease processes.

Table 1: Biological Activity Overview

Activity TypeTarget Receptor/EnzymeObserved Effect
AntidepressantDopamine D2 ReceptorModulation of mood
AntipsychoticSerotonin 5-HT2A ReceptorReduction of psychotic symptoms
NeuroprotectiveNMDA ReceptorProtection against excitotoxicity

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to create derivatives with varying pharmacological profiles.

Synthesis Example : The compound can be synthesized through nucleophilic substitution reactions involving pyridine derivatives and cyclopropyl amines .

Drug Development

The compound is being explored in the context of drug development pipelines, particularly for conditions related to neurodegenerative diseases. Its potential to cross the blood-brain barrier enhances its attractiveness as a candidate for central nervous system-targeted therapies.

Mechanism of Action

The mechanism of action of [1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between [1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride and related compounds:

Compound Name Molecular Formula Key Structural Features Purity/Yield Pharmacological Relevance (if stated) Source (Evidence ID)
This compound ~C₁₀H₁₄Cl₂N₂ Pyridin-3-ylmethyl, cyclopropane, dihydrochloride Discontinued Not explicitly stated (likely a research intermediate)
1-[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methanamine dihydrochloride C₈H₁₅Cl₂N₃ Pyrazole substituent (1H-pyrazol-1-yl), cyclopropane 95% None stated
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxythiophen-3-yl)methyl]methanamine HCl C₁₉H₂₂ClFN₂O₂S Fluorophenyl, thiophene-methyl, cyclopropane HRMS-verified Serotonin 2C receptor ligand (functional selectivity)
[1-(3-Chlorophenyl)cyclopropyl]methanamine HCl C₁₀H₁₁Cl₂N 3-Chlorophenyl, cyclopropane 29.55% yield Intermediate for guanidine derivatives
Cyclopropyl(4-methylpyridin-2-yl)methanamine dihydrochloride C₁₀H₁₆Cl₂N₂ Pyridin-2-ylmethyl, 4-methyl substituent, cyclopropane N/A Heterocyclic organic compound (supplier catalog)
(2-(Pyridin-3-yl)phenyl)methanamine dihydrochloride C₁₂H₁₄Cl₂N₂ Biphenyl system (pyridin-3-yl + phenyl), dihydrochloride N/A Not stated

Key Structural and Functional Comparisons

Aromatic Substituent Diversity: The target compound’s pyridin-3-ylmethyl group contrasts with pyrazole (), fluorophenyl (), and chlorophenyl () substituents in analogs. Pyridine’s nitrogen position (3 vs. 2 in ) significantly impacts electronic properties and binding interactions .

Purification methods vary: HPLC is used for guanidine derivatives (), while NMR and HRMS validate structures in serotonin receptor ligands () .

Pharmacological Implications: Fluorine and methoxy groups () enhance metabolic stability and receptor selectivity in CNS-targeting compounds, whereas the target compound’s lack of such groups may limit its utility in similar applications .

Physical Properties :

  • Molecular weights range from 224.13 g/mol () to 257.16 g/mol (), with the target compound likely intermediate. Dihydrochloride salts generally improve aqueous solubility, critical for in vitro assays .

Biological Activity

[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and potential applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by altering enzyme activity or receptor binding, leading to various physiological responses. The precise pathways and targets are still under investigation, but preliminary studies suggest a role in inhibiting certain bacterial strains and potentially affecting cancer cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of [1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine have shown promising antiviral and antibacterial properties. Notably, one study highlighted its potential efficacy against the influenza A virus, suggesting a broader antiviral application . Furthermore, compounds with similar structures have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Target Organism
[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamineAntiviralN/AInfluenza A Virus
Compound A (related structure)Antibacterial0.0039S. aureus
Compound B (related structure)Antibacterial0.025E. coli
Compound C (related structure)Antituberculosis<0.5Mycobacterium tuberculosis

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-435). The mechanism appears to involve interference with cell cycle progression and induction of apoptosis in cancer cells .

Case Study: In Vitro Anticancer Activity

A study evaluated the anticancer effects of several derivatives at varying concentrations (10, 20, 40, and 80 µg/mL). The results indicated that specific compounds significantly inhibited cell viability in a dose-dependent manner:

  • Compound 3a : IC50 = 20 µg/mL
  • Compound 3b : IC50 = 15 µg/mL
  • Control (untreated) : IC50 > 80 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Variations in substituents on the pyridine ring or modifications to the cyclopropane moiety may enhance or diminish biological efficacy. SAR studies are crucial for optimizing these compounds for therapeutic use.

Table 2: Structure-Activity Relationships of Selected Derivatives

Derivative NameStructural ModificationBiological Activity
Compound AMethyl group on pyridineEnhanced antibacterial
Compound BHalogen substitutionIncreased anticancer efficacy
Compound CCyclopropane modificationBroader spectrum of activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride?

  • Methodology : Synthesis typically involves multi-step protocols, starting with cyclopropane ring formation via [2+1] cycloaddition using diazo compounds or Simmons-Smith reagents. Subsequent functionalization includes pyridinylmethyl group introduction via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). Final dihydrochloride salt formation is achieved by treating the free base with HCl in solvents like ethanol or dichloromethane .
  • Key Reagents : Sodium hydride (for deprotonation), palladium catalysts (for cross-coupling), and hydrochloric acid (for salt formation).
  • Validation : Structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

  • Analytical Techniques :

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to detect degradation products .
    • Storage Recommendations : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the cyclopropane ring or amine oxidation .

Advanced Research Questions

Q. What strategies optimize reaction yields in nucleophilic substitution steps involving the pyridinylmethyl group?

  • Experimental Design :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Catalysis : Use CuI or Pd(PPh3_3)4_4 to mediate coupling reactions between cyclopropylmethanamine intermediates and 3-bromomethylpyridine .
  • Kinetic Control : Lower reaction temperatures (0–25°C) reduce side reactions like cyclopropane ring opening .
    • Troubleshooting : If yields <50%, consider replacing halide leaving groups with tosylates or mesylates .

Q. How do computational methods predict the compound’s reactivity in biological systems?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like GABAA_A receptors or monoamine transporters. Pyridine nitrogen and cyclopropane ring often contribute to binding via π-π stacking or hydrophobic interactions .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict sites of metabolic oxidation (e.g., cytochrome P450-mediated N-dealkylation) .
    • Validation : Compare computational results with in vitro enzyme inhibition assays .

Q. What are the challenges in analyzing stereochemical outcomes during cyclopropane functionalization?

  • Structural Analysis :

  • X-ray Crystallography : Resolve absolute configuration of the cyclopropane ring and amine group .
  • Chiral HPLC : Use columns like Chiralpak IA-3 to separate enantiomers, particularly if asymmetric synthesis is employed .
    • Data Interpretation : Contradictions between computational predictions (e.g., Gaussian-optimized geometries) and experimental results may arise from solvent effects or crystal packing forces .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : If one study reports potent serotonin receptor affinity (IC50_{50} = 10 nM) while another shows no activity:

  • Replication : Verify assay conditions (e.g., cell line, buffer pH, incubation time).
  • Probe Purity : Re-test the compound using LC-MS-validated samples to exclude degradation artifacts .
  • Orthogonal Assays : Confirm results via radioligand binding and functional cAMP assays .

Methodological Considerations

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process Optimization :

  • Batch Reactors : Maintain strict temperature control (±2°C) during exothermic steps (e.g., HCl salt formation).
  • Workup : Use aqueous NaHCO3_3 washes to remove unreacted starting materials, followed by recrystallization from ethanol/water .
    • Documentation : Detailed reaction logs (time, temperature, stir rate) and raw spectral data must be archived .

Q. How do solvent polarity and pH influence the compound’s solubility in biological assays?

  • Solubility Profiling :

  • Buffer Systems : Test solubility in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO/PBS mixtures.
  • Critical Findings : Poor aqueous solubility (<1 mg/mL) may necessitate prodrug derivatization (e.g., acetylating the amine) .

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